Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
Brand Name:
Vulcanchem
CAS No.:
113860-02-9
VCID:
VC0053077
InChI:
InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1
SMILES:
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru]
Molecular Formula:
C17H24F3N3O3RuS-
Molecular Weight:
508.522
Tris(acetonitrile)pentamethylcyclopentadienylruthenium (II) trifluoromethanesulfonate
CAS No.: 113860-02-9
Cat. No.: VC0053077
Molecular Formula: C17H24F3N3O3RuS-
Molecular Weight: 508.522
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113860-02-9 |
|---|---|
| Molecular Formula | C17H24F3N3O3RuS- |
| Molecular Weight | 508.522 |
| Standard InChI | InChI=1S/C10H15.3C2H3N.CHF3O3S.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;2-1(3,4)8(5,6)7;/h1-5H3;3*1H3;(H,5,6,7);/p-1 |
| Standard InChI Key | JJKTXFALMRBAHB-UHFFFAOYSA-M |
| SMILES | CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.C(F)(F)(F)S(=O)(=O)[O-].[Ru] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator